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Compound of Interest

Compound Name: BMS-753426

Cat. No.: B15606330

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BMS-753426, a potent and
orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2), for the investigation of
neuroinflammatory processes. By inhibiting the CCL2-CCR2 signaling axis, BMS-753426 offers
a valuable tool to dissect the role of monocyte and macrophage recruitment and activation in
the central nervous system (CNS) under various pathological conditions.

Introduction to BMS-753426

BMS-753426 is a selective antagonist of CCR2, a key receptor in mediating the migration of
monocytes from the bone marrow to sites of inflammation.[1] In the context of
neuroinflammation, the CCL2-CCR2 axis is implicated in the recruitment of peripheral immune
cells to the CNS, a critical step in the pathogenesis of various neurological disorders, including
multiple sclerosis, Alzheimer's disease, and traumatic brain injury. BMS-753426 also exhibits
affinity for CCR5, another chemokine receptor involved in inflammatory responses.[1]

Mechanism of Action

BMS-753426 functions by binding to CCR2 and preventing its interaction with its primary
ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). This blockade
inhibits the downstream signaling cascade that leads to cellular chemotaxis, thereby reducing
the infiltration of CCR2-expressing cells, primarily monocytes and microglia, into inflamed
tissues.
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Figure 1: Simplified signaling pathway of CCL2-CCR2 and the inhibitory action of BMS-
753426.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for BMS-
753426.

Table 1: In Vitro Activity of BMS-753426
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Cell
Assay . Species IC50 (nM) Reference

Line/System
CCR2 Binding - Human 2.7 [1]
CCRS5 Binding - Human 81 [1]
Monocyte

i Human PBMCs Human 0.8 [1]

Chemotaxis

Table 2: In Vivo Efficacy of BMS-753426 in a Human CCR2 Knock-in Mouse Model of

Thioglycolate-Induced Peritonitis

Inhibition of

Oral Dose (mgl/kg, BID) Monocyte/Macrophage Reference
Influx (%)

1 28 [1]

25 74 [1]

100 78 [1]

Table 3: In Vivo Efficacy of BMS-753426 in a Human CCR2 Knock-in Mouse Model of

Experimental Autoimmune Encephalomyelitis (EAE)

Reduction in
Oral Dose AUC of

Treatment o p-value Reference
(mgl/kg, BID) Clinical Score
(%)
BMS-753426 25 49 <0.05 [1]

Experimental Protocols

In Vitro Monocyte Chemotaxis Assay
This protocol is designed to assess the ability of BMS-753426 to inhibit the migration of

monocytes towards a CCL2 gradient.
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Figure 2: Workflow for the in vitro monocyte chemotaxis assay.
Materials:
e Human Peripheral Blood Mononuclear Cells (PBMCs)
 BMS-753426
e Recombinant Human CCL2 (MCP-1)
e RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA)
o Transwell inserts (5 um pore size) for 24-well plates
o Cell viability assay kit (e.g., Calcein-AM)
o Fluorescence plate reader
Procedure:

e Cell Preparation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density
gradient centrifugation. Resuspend the cells in RPMI 1640 with 0.5% BSA to a final
concentration of 1 x 1076 cells/mL.

o Compound Preparation: Prepare a stock solution of BMS-753426 in DMSO. Serially dilute
the compound in RPMI 1640 with 0.5% BSA to achieve the desired final concentrations.
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Ensure the final DMSO concentration is consistent across all wells and does not exceed
0.1%.

e Assay Setup:

o To the lower wells of a 24-well plate, add 600 pL of RPMI 1640 with 0.5% BSA containing
a predetermined optimal concentration of CCL2 (e.g., 10 ng/mL). For negative control
wells, add medium without CCL2.

o In a separate plate, pre-incubate 100 uL of the PBMC suspension with 100 pL of the
diluted BMS-753426 or vehicle control for 30 minutes at 37°C.

o Carefully place the Transwell inserts into the wells of the 24-well plate containing CCL2.

o Add 100 puL of the pre-incubated cell suspension to the top of each Transwell insert.
 Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
e Quantification of Migration:

o Carefully remove the Transwell inserts.

o To quantify the migrated cells in the lower chamber, add a cell viability reagent such as
Calcein-AM and incubate according to the manufacturer's instructions.

o Measure the fluorescence using a plate reader with appropriate excitation and emission
wavelengths.

o Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of
BMS-753426 compared to the vehicle control. Determine the IC50 value by fitting the data to
a dose-response curve.

In Vivo Model of Neuroinflammation: Experimental
Autoimmune Encephalomyelitis (EAE)

This protocol describes the induction of EAE in human CCR2 knock-in (hCCR2-KI) mice to
evaluate the in vivo efficacy of BMS-753426.
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EAE Experimental Workflow
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Figure 3: Workflow for the in vivo EAE model.

Materials:

Human CCR2 knock-in (hCCR2-KI) mice (e.g., on a C57BL/6 background)

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Pertussis toxin (PTX)

BMS-753426 formulated for oral administration

Vehicle control for oral administration

Procedure:

e EAE Induction:
o On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
o On day 0 and day 2, administer PTX intraperitoneally.

e Compound Administration:

o Beginning on day 0 or at the onset of clinical signs (for therapeutic treatment), administer
BMS-753426 (e.g., 25 mg/kg) or vehicle orally twice daily (BID).
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 Clinical Monitoring:
o Monitor the mice daily for clinical signs of EAE and record their body weight.

o Clinical scoring can be performed using a standard scale (e.g., 0 = no clinical signs; 1 =
limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis;
5 = moribund).

e Endpoint Analysis:
o At the end of the study (e.g., day 28 post-immunization), euthanize the mice.
o Perfuse the animals with saline followed by 4% paraformaldehyde.
o Collect the brain and spinal cord for histological analysis.
o Process the tissues for paraffin embedding and sectioning.

o Stain sections with Hematoxylin and Eosin (H&E) to assess immune cell infiltration and
Luxol Fast Blue (LFB) to evaluate demyelination.

o Data Analysis:

o Calculate the mean clinical score and the area under the curve (AUC) for each treatment
group.

o Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the
treatment effect.

o Quantify the extent of immune cell infiltration and demyelination in the histological
sections.

Concluding Remarks

BMS-753426 is a valuable pharmacological tool for investigating the role of the CCL2-CCR2
axis in neuroinflammatory diseases. The protocols outlined above provide a starting point for
researchers to explore the therapeutic potential of CCR2 antagonism in various models of

neurological disorders. Appropriate optimization of experimental conditions and adherence to
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ethical guidelines for animal research are essential for obtaining reliable and reproducible
results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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